![molecular formula C7H9Br B13599518 5-Bromobicyclo[2.2.1]hept-2-ene CAS No. 5810-82-2](/img/structure/B13599518.png)
5-Bromobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromobicyclo[2.2.1]hept-2-ene is a brominated derivative of norbornene, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclic structure, which includes a bromine atom attached to the second carbon of the norbornene ring. The molecular formula of this compound is C7H9Br, and it has a molecular weight of 173.05 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Bromobicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common approach involves the bromination of norbornene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction typically proceeds at room temperature, resulting in the addition of a bromine atom to the norbornene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and sulfuric acid (H2SO4) are commonly used.
Polymerization: Catalysts such as metallocenes and transition metal complexes are employed.
Major Products Formed
Substitution Products: Various substituted norbornene derivatives.
Addition Products: Dibrominated or hydrogenated norbornene compounds.
Polymers: High-molecular-weight polymers with unique mechanical and thermal properties.
Applications De Recherche Scientifique
5-Bromobicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the norbornene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its unique structure allows it to participate in various catalytic and polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: A non-brominated analog with similar structural features but different reactivity.
5,6-Dibromobicyclo[2.2.1]hept-2-ene: A dibrominated derivative with distinct chemical properties.
2-Norbornene: A related compound with a different substitution pattern.
Uniqueness
5-Bromobicyclo[2.2.1]hept-2-ene is unique due to the presence of a single bromine atom, which imparts specific reactivity and properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
5810-82-2 |
|---|---|
Formule moléculaire |
C7H9Br |
Poids moléculaire |
173.05 g/mol |
Nom IUPAC |
5-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
Clé InChI |
DWPPXNJBRSZQHD-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





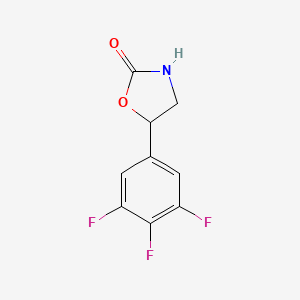



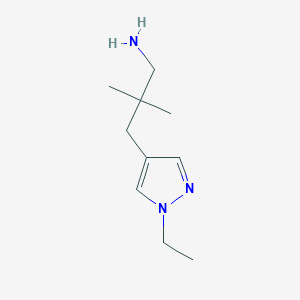
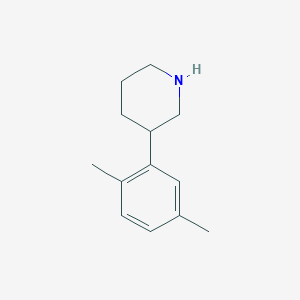
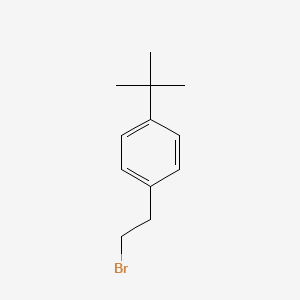
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
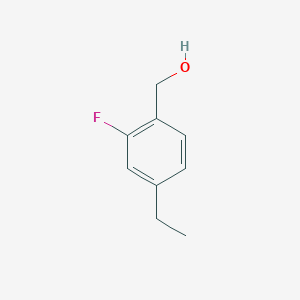
![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
